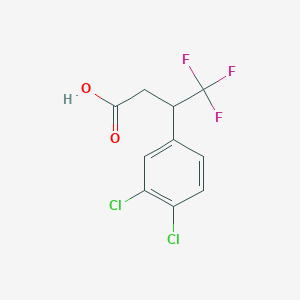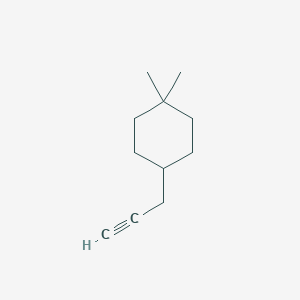![molecular formula C6H7ClN2O B13605908 O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine](/img/structure/B13605908.png)
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H7ClN2O. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 5-chloro-2-pyridylmethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various O-substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxylamine: The parent compound, which lacks the 5-chloro-2-pyridylmethyl group.
O-Methylhydroxylamine: A derivative where the hydroxylamine group is bonded to a methyl group.
O-Benzylhydroxylamine: A derivative where the hydroxylamine group is bonded to a benzyl group.
Uniqueness
O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine is unique due to the presence of the 5-chloro-2-pyridylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other hydroxylamine derivatives.
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
O-[(5-chloropyridin-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7ClN2O/c7-5-1-2-6(4-10-8)9-3-5/h1-3H,4,8H2 |
Clé InChI |
LYEJLKVVLRTBPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

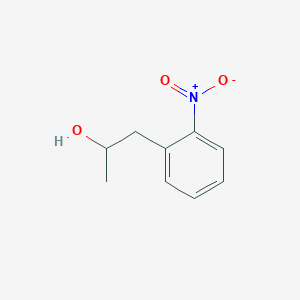

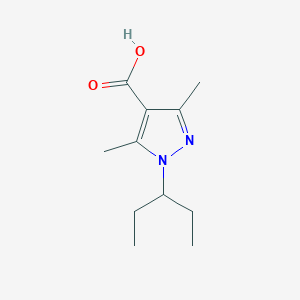
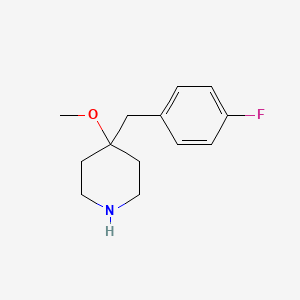
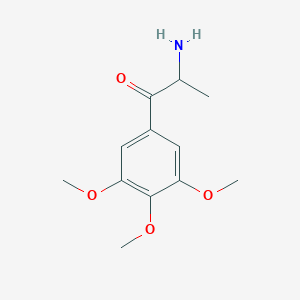
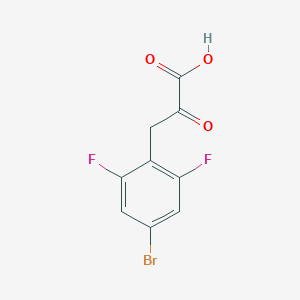
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
